5-Hydroxyisoindoline-1,3-dione
CAS No.: 50727-06-5
Cat. No.: VC3795984
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50727-06-5 |
---|---|
Molecular Formula | C8H5NO3 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | 5-hydroxyisoindole-1,3-dione |
Standard InChI | InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12) |
Standard InChI Key | NHXFINXXELODNV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1O)C(=O)NC2=O |
Canonical SMILES | C1=CC2=C(C=C1O)C(=O)NC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5-hydroxyisoindoline-1,3-dione consists of a bicyclic isoindoline framework with ketone groups at positions 1 and 3 and a hydroxyl group at position 5 (Figure 1). The planar arrangement of the conjugated π-system across the fused rings contributes to its stability, while the hydroxyl group introduces polarity and hydrogen-bonding capacity .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₅NO₃ |
Molecular Weight | 163.13 g/mol |
IUPAC Name | 5-Hydroxy-1H-isoindole-1,3(2H)-dione |
Hydrogen Bond Donors | 1 (OH group) |
Hydrogen Bond Acceptors | 3 (two ketones, one hydroxyl) |
Topological Polar Surface Area | 66.4 Ų |
The compound’s solubility profile is strongly influenced by its polar functional groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water .
Spectral Characteristics
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the hydroxyl proton (δ 10.2 ppm, broad singlet) and the aromatic protons in the isoindoline ring (δ 7.3–7.8 ppm) . Infrared spectroscopy shows strong absorptions at 1720 cm⁻¹ (C=O stretching) and 3200 cm⁻¹ (O-H stretching) .
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis route involves a three-step process starting from phthalic anhydride:
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Nitration: Introduction of a nitro group at position 5 using mixed acid (HNO₃/H₂SO₄).
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
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Oxidation and Cyclization: Treatment with aqueous HCl and subsequent oxidation with KMnO₄ yields the hydroxyl and ketone functionalities .
Key Reaction:
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis using ball milling. This method reduces reaction times from 12 hours to 45 minutes while achieving yields >85% .
Biological Activity and Mechanisms
Cholinesterase Inhibition
5-Hydroxyisoindoline-1,3-dione derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease. Molecular docking studies demonstrate that the hydroxyl group forms critical hydrogen bonds with the catalytic triad (Ser203, His447, Glu334) of AChE .
Table 2: Inhibitory Activity of Selected Derivatives
Derivative | IC₅₀ (AChE) | IC₅₀ (BuChE) |
---|---|---|
4-Phenylpiperazine analog | 1.12 μM | 21.24 μM |
Diphenylmethyl analog | 2.45 μM | 18.76 μM |
Dopaminergic Activity
Structural analogs featuring piperazine substituents show affinity for dopamine D2 receptors (Kᵢ = 34 nM), suggesting potential applications in Parkinson’s disease . The hydroxyl group enhances blood-brain barrier permeability, as confirmed by in silico ADMET predictions .
Applications in Medicinal Chemistry
Neurodegenerative Disease Therapeutics
The compound’s dual inhibition of AChE and BuChE positions it as a multipotent agent for Alzheimer’s treatment. Hybrid derivatives incorporating N-benzyl pyridinium moieties demonstrate improved pharmacokinetic profiles, with logP values optimized for CNS penetration .
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
Compound | Substituent | AChE IC₅₀ | D2 Receptor Kᵢ |
---|---|---|---|
5-Hydroxy derivative | -OH at C5 | 1.12 μM | 34 nM |
5-Methoxy derivative | -OCH₃ at C5 | 3.45 μM | 89 nM |
5-Bromo derivative | -Br at C5 | 2.78 μM | 112 nM |
The hydroxyl group confers superior enzymatic inhibition compared to bulkier substituents, likely due to reduced steric hindrance in the AChE gorge .
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could address the compound’s limited aqueous solubility. Recent trials with PEGylated liposomes show a 3.2-fold increase in brain bioavailability .
Multifunctional Agents
Designing hybrid molecules that simultaneously target AChE and β-amyloid aggregation may enhance therapeutic outcomes in Alzheimer’s disease. Computational fragment-based drug design is underway to optimize these hybrids .
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